molecular formula C17H17NO B11044003 N-(2-cyclopropylphenyl)-2-phenylacetamide

N-(2-cyclopropylphenyl)-2-phenylacetamide

Cat. No.: B11044003
M. Wt: 251.32 g/mol
InChI Key: USSOREXVVLKTAO-UHFFFAOYSA-N
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Description

N-(2-cyclopropylphenyl)-2-phenylacetamide is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination Reaction: : One common method to synthesize N-(2-cyclopropylphenyl)-2-phenylacetamide involves the amination of 2-cyclopropylphenylamine with phenylacetyl chloride. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions

    • Solvent: Dichloromethane or toluene
    • Temperature: Room temperature to 50°C
    • Reaction Time: 12-24 hours
  • Reductive Amination: : Another approach is the reductive amination of 2-cyclopropylbenzaldehyde with phenylacetamide in the presence of a reducing agent like sodium cyanoborohydride.

    Reaction Conditions

    • Solvent: Methanol or ethanol
    • Temperature: Room temperature
    • Reaction Time: 6-12 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-cyclopropylphenyl)-2-phenylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, methanol, ethanol

    Temperature: Varies from room temperature to reflux conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted amides or esters

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropylphenyl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropylphenyl)-2-phenylacetamide: Unique due to the presence of both cyclopropyl and phenylacetamide groups.

    N-(2-cyclopropylphenyl)-acetamide: Lacks the phenyl group, leading to different chemical and biological properties.

    N-phenyl-2-phenylacetamide:

Uniqueness

This compound stands out due to its combination of cyclopropyl and phenylacetamide groups, which confer unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2-cyclopropylphenyl)-2-phenylacetamide

InChI

InChI=1S/C17H17NO/c19-17(12-13-6-2-1-3-7-13)18-16-9-5-4-8-15(16)14-10-11-14/h1-9,14H,10-12H2,(H,18,19)

InChI Key

USSOREXVVLKTAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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